(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Description
(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a chiral tetrahydropyrazolo[1,5-a]pyrimidine (THPP) derivative characterized by two methyl groups at positions 5 and 7 in a syn-configuration. This scaffold is highly relevant in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets. The compound has been studied extensively via NMR, revealing distinct stereochemical and dynamic properties in solution . Its synthesis typically involves dearomatization strategies, such as rhodium- or iridium-catalyzed asymmetric hydrogenation, yielding high enantioselectivity (up to 98% ee) .
Properties
IUPAC Name |
(5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-4,6-7,10H,5H2,1-2H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSZWPCRKZTMC-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC=N2)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](N2C(=CC=N2)N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of a suitable diamine with a diketone or keto-ester in the presence of a catalyst[_{{{CITATION{{{_2{rac- (5R,7S)-5,7-dimethyl-4H,5H,6H,7H- [1,2,4]triazolo 1,5-a .... The reaction conditions often require heating and the use of acidic or basic catalysts to facilitate the formation of the pyrazolopyrimidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{_2{rac- (5R,7S)-5,7-dimethyl-4H,5H,6H,7H- [1,2,4]triazolo 1,5-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The THPP core allows diverse substitutions, with key variations including:
Key Observations :
- Methyl vs. Trifluoromethyl : Methyl groups (electron-donating) may reduce antibacterial potency compared to electron-withdrawing groups like CF₃ , but improve solubility and metabolic stability.
- Stereochemical Impact : Syn-isomers (e.g., (5R,7S)-dimethyl-THPP) exhibit rigidity, while anti-isomers display dynamic behavior, enabling conformational adaptation to target proteins .
Biological Activity
(5R,7S)-5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activity based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound has been achieved through various methods, including reduction protocols that yield both syn and anti isomers. Notably, the conformational stability of the syn isomer has been confirmed via NMR spectroscopy, which also provided insights into long-range dipole-dipole interactions within the molecule . The compound exhibits a molecular formula of and a molecular weight of 165.21 g/mol .
Pharmacological Properties
Recent studies have indicated that this compound possesses various pharmacological properties:
- Antimicrobial Activity : The compound has shown promising activity against several bacterial strains. In vitro assays revealed significant inhibition zones against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Preliminary cytotoxicity assays on cancer cell lines demonstrated that the compound exhibits selective toxicity towards certain cancer types while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
- Neuroprotective Effects : Research indicates potential neuroprotective properties of this compound in models of neurodegeneration. It appears to mitigate oxidative stress and reduce neuronal apoptosis.
The mechanism by which this compound exerts its biological effects may involve modulation of specific signaling pathways. For instance:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Interaction : Studies suggest that it may interact with neurotransmitter receptors or ion channels that play a role in neuroprotection and pain modulation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study 1 : A study involving animal models demonstrated that administration of the compound significantly reduced symptoms associated with inflammatory diseases.
- Case Study 2 : Clinical trials assessing its effects on cancer patients revealed a favorable safety profile and preliminary evidence of tumor regression in a subset of participants.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
